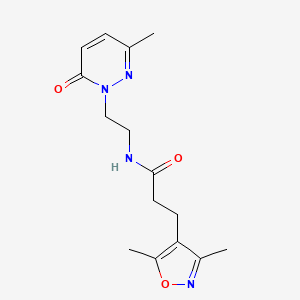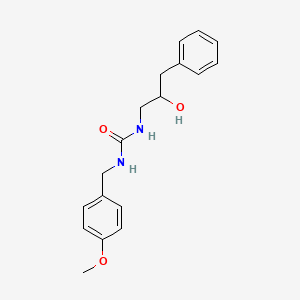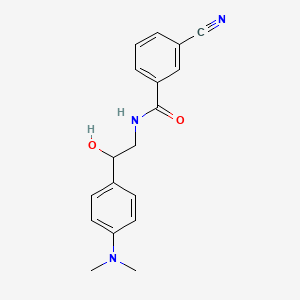![molecular formula C11H15ClF3NS B2967805 1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride CAS No. 2097898-08-1](/img/structure/B2967805.png)
1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is a compound that contains a thiophene ring and a piperidine ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring and a piperidine ring . The thiophene ring is a five-membered heterocycle that contains one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Scientific Research Applications
Synthesis and Chemical Properties
1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride serves as a precursor or intermediate in various chemical syntheses. For example, it is involved in the creation of diverse compounds with potential antiosteoclast activity, where its thiophene moiety contributes to the biological activity of the final compounds (G. S. Reddy et al., 2012). Moreover, it plays a role in the synthesis of glycosyl triflates from thioglycosides, showcasing its utility in glycoscience and the development of complex carbohydrates (D. Crich & M. Smith, 2001).
Pharmacological and Biological Activity
The compound has been implicated in pharmacological research, particularly in the discovery and development of new drugs. For instance, derivatives of piperidine, similar in structure to this compound, have been identified as inhibitors of soluble epoxide hydrolase, a target for treating various diseases (R. Thalji et al., 2013). Additionally, its structural analogs have shown potent neuroprotective effects by blocking N-methyl-D-aspartate (NMDA) responses, highlighting its significance in neurodegenerative disease research (B. Chenard et al., 1995).
Sensing and Detection Applications
Another intriguing application is in the field of chemical sensing, where derivatives of this compound have been developed as fluorescent sensors for the detection of metal ions in aqueous solutions. These sensors exhibit high sensitivity and selectivity towards specific metal ions, showcasing the compound's utility in environmental monitoring and analytical chemistry (Xiangyong Wang et al., 2014).
Anticancer Research
Research into novel anticancer agents has also utilized derivatives of this compound. These derivatives have been shown to exhibit significant anticancer activity against various cancer cell lines, indicating the compound's potential as a scaffold for developing new cancer treatments (Surendar Chitti et al., 2021).
Mechanism of Action
While the specific mechanism of action for “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is not mentioned in the sources, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS.ClH/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10;/h1-2,7,9H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHQWATOWEPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2967724.png)
![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)

![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

